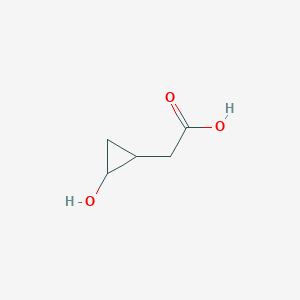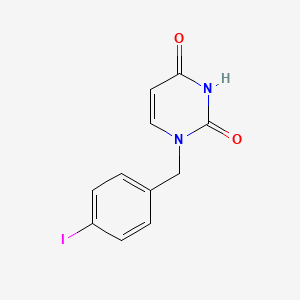
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a trifluoroethanamine group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This reaction is employed to introduce the trifluoroethanamine group. The reaction conditions include the use of palladium catalysts, arylboronic acids, and bases such as potassium phosphate in a solvent mixture of dioxane and water.
Analyse Chemischer Reaktionen
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, bases such as potassium phosphate, and solvents like dioxane and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: This compound has a piperazine group instead of the trifluoroethanamine group and exhibits different chemical and biological properties.
5-Bromo-2-methylpyridin-3-amine: This is the starting material for the synthesis of this compound and has its own unique applications and properties.
Eigenschaften
Molekularformel |
C8H8BrF3N2 |
|---|---|
Molekulargewicht |
269.06 g/mol |
IUPAC-Name |
1-(5-bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H8BrF3N2/c1-4-2-5(9)3-14-6(4)7(13)8(10,11)12/h2-3,7H,13H2,1H3 |
InChI-Schlüssel |
OEHVQPNRZUIQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(C(F)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)

![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)





